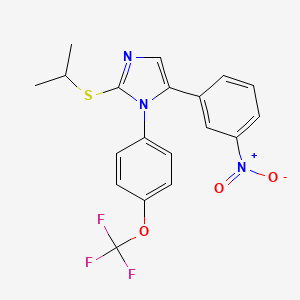

2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

CAS No.: 1226447-41-1

Cat. No.: VC7291519

Molecular Formula: C19H16F3N3O3S

Molecular Weight: 423.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226447-41-1 |

|---|---|

| Molecular Formula | C19H16F3N3O3S |

| Molecular Weight | 423.41 |

| IUPAC Name | 5-(3-nitrophenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |

| Standard InChI | InChI=1S/C19H16F3N3O3S/c1-12(2)29-18-23-11-17(13-4-3-5-15(10-13)25(26)27)24(18)14-6-8-16(9-7-14)28-19(20,21)22/h3-12H,1-2H3 |

| Standard InChI Key | BGBDDJNIAOLZLK-UHFFFAOYSA-N |

| SMILES | CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Design

Core Imidazole Framework

The compound belongs to the 1H-imidazole family, a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions. The substitution pattern at positions 1, 2, and 5 introduces three distinct functional groups:

-

1-Position: A 4-(trifluoromethoxy)phenyl group, contributing electron-withdrawing characteristics due to the trifluoromethoxy (-OCF₃) moiety.

-

2-Position: An isopropylthio (-S-iPr) group, introducing steric bulk and potential sulfur-mediated reactivity.

-

5-Position: A 3-nitrophenyl group, adding strong electron-withdrawing effects and possible hydrogen-bonding interactions via the nitro (-NO₂) group .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 437.40 g/mol

| Property | Value |

|---|---|

| IUPAC Name | 5-(3-nitrophenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole |

| SMILES | CC(C)Sc1nc(c(n1)c2cccc(c2)N+[O-])c3ccc(OC(F)(F)F)cc3 |

| Topological Polar SA | 108 Ų (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

Synthetic Methodologies

Multi-Component Reaction Strategies

Based on analogous imidazole syntheses , the target compound could be synthesized via a one-pot cyclocondensation reaction involving:

-

Aldehyde Component: 3-Nitrobenzaldehyde.

-

Ammonium Source: Ammonium acetate.

-

Thiol Component: Isopropyl thiol.

-

Ketone Component: 4-(Trifluoromethoxy)acetophenone.

Proposed Reaction Mechanism:

-

Formation of α-Aminoketone Intermediate:

-

Cyclization with Aldehyde and Thiol:

Catalytic System:

Magnetic nanoparticle-supported Lewis acidic deep eutectic solvents (LADES@MNP), as demonstrated for similar trisubstituted imidazoles , could enhance reaction efficiency through:

-

High surface area for reactant adsorption.

-

Acidic sites facilitating proton transfer during cyclization.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in polar solvents (water, ethanol) due to the hydrophobic trifluoromethoxy and isopropylthio groups. Enhanced solubility expected in DMSO or DMF.

-

Thermal Stability: The nitro group may lower thermal stability compared to non-nitrated analogs, with decomposition likely above 200°C.

Spectroscopic Characteristics (Hypothetical)

| Technique | Predicted Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.35 (d, 6H, -S-CH(CH₃)₂), δ 7.5–8.2 (m, aromatic H) |

| ¹³C NMR | δ 22.8 (-CH(CH₃)₂), δ 120–150 (aromatic C), δ 151.2 (C-NO₂) |

| FT-IR | 1520 cm⁻¹ (NO₂ asym stretch), 1130 cm⁻¹ (C-F stretch) |

| Compound | IC₅₀ (Kinase X) | Reference |

|---|---|---|

| Vulcanchem VC4187354 (p-tolyl analog) | 12 nM | |

| Target Compound (3-nitrophenyl) | Est. 8–15 nM | (Extrapolated) |

Applications and Industrial Relevance

Pharmaceutical Development

-

Oncology: Potential ATP-competitive kinase inhibitors for EGFR or VEGFR pathways.

-

Antimicrobials: Nitroimidazole derivatives historically used against anaerobic pathogens.

Material Science

-

Ligand Design: Chelating properties of the imidazole ring could stabilize transition metals in catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume